molecular formula C10H18N2O B8486003 1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone

1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone

Cat. No. B8486003
M. Wt: 182.26 g/mol
InChI Key: LKFTYLWDHOTJFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-Hexa-Hydro-2-Pyrimidinone is a useful research compound. Its molecular formula is C10H18N2O and its molecular weight is 182.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

1-cyclohexyl-1,3-diazinan-2-one

InChI

InChI=1S/C10H18N2O/c13-10-11-7-4-8-12(10)9-5-2-1-3-6-9/h9H,1-8H2,(H,11,13)

InChI Key

LKFTYLWDHOTJFU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCCNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction apparatus is a 500 ml flask, equipped with thermometer, reflux condenser and magnetic stirrer. The top of the reflux condenser is connected to a bubbler containing water. Before adding the reagents, the flask is weighed. Then 30 g of urea (0.5 mols) and 156 g of N-cyclohexyl-1,3-propanediamine (1 mol) are put into the flask, which is then slowly heated. Ammonia begins to evolve. Heating is continued until 18 g of ammonia have evolved. The reaction mixture is allowed to cool to room temperature. The solid which precipitates is separated by filtration on a Buchner funnel and dried in vacuo. The weight is 78 g and the melting point is 175° C. The raw reaction product is recrystallized from boiling ethanol. The melting point of the recrystallized product is 198° C. The nitrogen content is 15.25%, whereas the theoretical value is 15.37%. The structure of the product as confirmed by a combination of elemental analysis, 13C NMR and 1H NMR is determined as follows: ##STR3## The structure of this compound has been corroborated by IR and VPO molecular weight measurements. The elemental analysis is as follows:
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
156 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
18 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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